molecular formula C15H21BO2 B1592646 2-(2,3-Dihydro-1H-inden-5-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 445303-13-9

2-(2,3-Dihydro-1H-inden-5-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B1592646
M. Wt: 244.14 g/mol
InChI Key: OTCOGJNOBVQVOH-UHFFFAOYSA-N
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Description

The compound is a boronic ester derivative of 2,3-dihydro-1H-inden-5-yl. Boronic esters are commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . The indenyl moiety is a fused cyclopentadiene and benzene ring, which is a common structure in organic chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be expected to have the planar aromatic indenyl system with the boronic ester attached at the 2-position. The tetramethyl-1,3,2-dioxaborolane group is likely to add steric bulk to the molecule .


Chemical Reactions Analysis

Boronic esters are known to participate in various types of chemical reactions, most notably the Suzuki-Miyaura cross-coupling reaction. They can also undergo oxidation to form boronic acids .

Scientific Research Applications

Synthesis and Chemical Reactions

The compound 2-(2,3-Dihydro-1H-inden-5-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and its derivatives are primarily used in various chemical synthesis processes. For example, Spencer et al. (2002) explored its use in the synthesis of ortho-modified mercapto- and piperazino-methyl-phenylboronic acid derivatives, which displayed inhibitory activity against serine proteases including thrombin (Spencer et al., 2002).

Polymerization Processes

This compound is also significant in polymerization processes. Yokozawa et al. (2011) investigated its use in the Suzuki-Miyaura coupling polymerization, leading to the creation of polymers like P3HT with narrow molecular weight distributions (Yokozawa et al., 2011). Similarly, Yokoyama et al. (2007) utilized it in chain-growth polymerization for the synthesis of polyfluorene via Suzuki-Miyaura coupling reaction (Yokoyama et al., 2007).

Material Science and Nanotechnology

In the field of material science and nanotechnology, this compound is used to create advanced materials with unique properties. Fischer et al. (2013) demonstrated its application in the creation of enhanced brightness, emission-tuned nanoparticles from heterodifunctional polyfluorene building blocks (Fischer et al., 2013).

Biochemical Applications

Moreover, it finds applications in biochemical research. For example, Nie et al. (2020) designed and synthesized a 4-substituted pyrene derivative using phenyl boronic ester, which showed sensitivity and selectivity for H2O2, applicable for detecting H2O2 in living cells (Nie et al., 2020).

Catalysis and Organic Synthesis

The compound is also significant in catalysis and organic synthesis. Chang et al. (2005) described a method for the synthesis of various 2-silylallylboronates from allenes, demonstrating the compound's utility in palladium-catalyzed reactions (Chang et al., 2005).

Safety And Hazards

As with all chemicals, appropriate safety precautions should be taken when handling this compound. Boronic esters can be irritants and should be handled with care .

Future Directions

The utility of this compound would likely be in its potential use in organic synthesis, particularly in cross-coupling reactions. Further studies could explore its reactivity and potential applications in the synthesis of complex organic molecules .

properties

IUPAC Name

2-(2,3-dihydro-1H-inden-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BO2/c1-14(2)15(3,4)18-16(17-14)13-9-8-11-6-5-7-12(11)10-13/h8-10H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTCOGJNOBVQVOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(CCC3)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30634211
Record name 2-(2,3-Dihydro-1H-inden-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30634211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,3-Dihydro-1H-inden-5-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS RN

445303-13-9
Record name 2-(2,3-Dihydro-1H-inden-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30634211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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